Chloro-tris(4-fluorophenyl)phosphanium;gold

Description

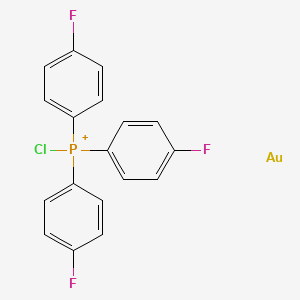

Chloro-tris(4-fluorophenyl)phosphanium;gold is a gold(I) complex with the general formula [Au(P(4-FC₆H₄)₃)Cl], where the gold center is coordinated to a tris(4-fluorophenyl)phosphine ligand and a chloride ion. This compound belongs to the family of triarylphosphine-gold(I) complexes, which are widely studied for their catalytic and photophysical properties. The 4-fluorophenyl substituents on the phosphine ligand introduce electron-withdrawing effects and steric bulk, influencing the compound’s stability, reactivity, and intermolecular interactions .

Properties

CAS No. |

53230-28-7 |

|---|---|

Molecular Formula |

C18H12AuClF3P+ |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

chloro-tris(4-fluorophenyl)phosphanium;gold |

InChI |

InChI=1S/C18H12ClF3P.Au/c19-23(16-7-1-13(20)2-8-16,17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18;/h1-12H;/q+1; |

InChI Key |

KIAWCGYXDMTLES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)[P+](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl.[Au] |

Origin of Product |

United States |

Preparation Methods

Preparation of Triarylphosphines Including Tris(4-fluorophenyl)phosphine

Triarylphosphines such as tris(4-fluorophenyl)phosphine can be synthesized via several classical and modern methods:

Metal-free P-arylation using diaryliodonium salts : A recent and promising metal-free approach involves the use of diaryliodonium salts to arylate secondary phosphines directly, followed by oxidation to phosphine oxides or reduction back to phosphines. This method avoids the use of transition metals, which can complicate purification and introduce toxicity. For example, bis(4-fluorophenyl)iodonium triflate can be used to prepare 4-fluorophenyl-substituted triarylphosphines under mild conditions.

Nucleophilic substitution of halophosphines with organometallic reagents : Traditionally, triarylphosphines are prepared by reacting halophosphines (e.g., PCl3) with aryl Grignard or organolithium reagents. This method allows the introduction of 4-fluorophenyl groups by using the corresponding arylmagnesium or aryllithium reagents derived from 4-fluorobromobenzene or 4-fluoroiodobenzene.

Reduction of phosphine oxides : Triarylphosphine oxides can be reduced to the corresponding phosphines using reducing agents such as trichlorosilane or other hydride sources.

These synthetic routes provide the tris(4-fluorophenyl)phosphine ligand necessary for complexation with gold.

Synthesis of Chloro-tris(4-fluorophenyl)phosphanium;gold Complex

The preparation of the gold(I) complex with tris(4-fluorophenyl)phosphine follows a general strategy similar to that used for chloro(triphenylphosphine)gold(I) complexes:

Gold(I) Precursor Selection

- The common gold(I) precursors used include chloroauric acid (HAuCl4), gold(I) chloride complexes such as (dimethyl sulfide)gold(I) chloride [(Me2S)AuCl], or gold(I) chloride itself.

Coordination Reaction

The tris(4-fluorophenyl)phosphine ligand is reacted with the gold(I) precursor in an appropriate solvent, often ethanol, acetonitrile, or dichloromethane, under ambient or mild heating conditions.

For example, the reaction of chloroauric acid with tris(4-fluorophenyl)phosphine in 95% ethanol results in reduction of Au(III) to Au(I) and formation of the gold(I) complex, with concomitant formation of phosphine oxide and hydrochloric acid as byproducts.

Alternatively, substitution of the thioether ligand in (dimethyl sulfide)gold(I) chloride by tris(4-fluorophenyl)phosphine yields the desired complex directly.

Reaction Equation (Generalized)

$$

\text{HAuCl}4 + 2 \text{P(4-FC}6\text{H}4)3 \rightarrow \text{(P(4-FC}6\text{H}4)3)\text{AuCl} + \text{P(4-FC}6\text{H}4)3\text{O} + 3 \text{HCl}

$$

or

$$

[(\text{Me}2\text{S})\text{AuCl}] + \text{P(4-FC}6\text{H}4)3 \rightarrow \text{(P(4-FC}6\text{H}4)3)\text{AuCl} + \text{Me}2\text{S}

$$

Experimental Conditions and Optimization

Solvents : Ethanol (95%), acetonitrile, or dichloromethane are commonly used solvents.

Temperature : Ambient temperature to mild heating (room temperature to 50°C) is sufficient.

Stoichiometry : Typically, equimolar or slight excess of phosphine ligand relative to gold precursor is used to ensure complete coordination.

Reaction Time : From a few hours to overnight, depending on the scale and precursor.

Purification : The product is isolated by filtration or crystallization. The complex is generally air-stable but moisture-sensitive, requiring handling under inert atmosphere for storage.

Characterization and Structural Data

The complex exhibits a linear coordination geometry typical of gold(I) phosphine complexes.

Crystallographic data for similar gold(I) phosphine complexes shows orthorhombic crystal systems with space group P212121, with unit cell parameters varying depending on the ligand substituents.

31P NMR spectroscopy shows characteristic downfield shifts upon coordination to gold(I), confirming complex formation.

Elemental analysis and mass spectrometry further support the composition of the complex.

Comparative Data Table: Preparation Methods of Triarylphosphine Gold(I) Complexes

| Preparation Route | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal-free P-arylation (diaryliodonium salts) | Secondary phosphines, diaryliodonium salts | Mild, metal-free, room temp | No metal contamination, mild conditions | Limited substrate scope |

| Nucleophilic substitution (Grignard) | PCl3, 4-fluorophenylmagnesium bromide | Anhydrous, inert atmosphere | High yield, well-established | Air/moisture sensitive reagents |

| Reduction of phosphine oxides | Triarylphosphine oxides, reducing agents | Various, often inert atmosphere | Access to phosphines from oxides | Requires additional reduction step |

| Gold(I) complexation | Au precursor (HAuCl4 or (Me2S)AuCl), tris(4-fluorophenyl)phosphine | Room temp to mild heating | Straightforward, high yield | Sensitive to moisture, requires inert atmosphere |

Research Discoveries and Advances

The use of hypervalent iodine reagents for P–Ar bond formation represents a significant advance in triarylphosphine synthesis, offering a metal-free alternative that reduces purification challenges and environmental impact.

Coordination chemistry studies reveal that electron-withdrawing substituents like 4-fluoro groups on phenyl rings can modulate the electronic properties of the phosphine ligand, affecting the stability and reactivity of the gold complex.

Recent synthetic protocols have optimized reaction conditions to improve yields and purity of such gold(I) phosphine complexes, facilitating their use in catalysis and materials science.

Chemical Reactions Analysis

Types of Reactions

Chloro-tris(4-fluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines.

Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can act as a catalyst in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), solvents (e.g., dichloromethane), and other ligands (e.g., phosphines). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new gold complex with the substituted ligand .

Scientific Research Applications

Chloro-tris(4-fluorophenyl)phosphanium;gold has several scientific research applications, including:

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.

Biological Studies:

Mechanism of Action

The mechanism by which chloro-tris(4-fluorophenyl)phosphanium;gold exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 4-fluorophenyl ligand in [Au(P(4-FC₆H₄)₃)Cl] withdraws electron density from the gold center, enhancing its electrophilicity compared to [Au(PPh₃)Cl] but less so than [Au(P(C₆F₅)₃)Cl]] .

- Steric Effects : The 4-fluorophenyl groups impose moderate steric hindrance, intermediate between triphenylphosphine and bulkier ligands like tris(p-tolyl)phosphine. This balance facilitates catalytic activity while preventing unwanted side reactions .

- Stability : Fluorinated ligands (e.g., 4-FC₆H₄, C₆F₅) stabilize gold complexes against ligand scrambling and redox decomposition, as seen in [Au(3,5-C₆Cl₂F₃)₃(tht)] (a gold(III) analog) .

2.2 Spectroscopic and Crystallographic Data

Au-P Bond Length :

- ¹⁹F NMR Shifts: Fluorophenyl ligands in [Au(P(4-FC₆H₄)₃)Cl] exhibit distinct upfield shifts (-115 to -120 ppm) compared to non-fluorinated analogs, reflecting electron-withdrawing effects .

Crystal Packing :

2.3 Reactivity and Catalytic Performance

Catalytic Activity :

- [Au(P(4-FC₆H₄)₃)Cl] shows superior performance in gold-catalyzed alkyne functionalization compared to [Au(PPh₃)Cl]] , attributed to enhanced electrophilicity of the Au center .

- In contrast, [Au(P(C₆F₅)₃)Cl] is less reactive in protic solvents due to excessive electron withdrawal, limiting its utility in aqueous systems .

Biological Activity

Chloro-tris(4-fluorophenyl)phosphanium;gold is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its efficacy against various pathogens and cancer cells.

1. Chemical Structure and Synthesis

This compound is a gold(I) complex that incorporates a phosphine ligand, tris(4-fluorophenyl)phosphine. The molecular formula is , with a molecular weight of approximately 316.26 g/mol. The synthesis typically involves the reaction of gold salts with the phosphine ligand under controlled conditions to yield the desired complex.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes involved in redox reactions. Gold(I) complexes have been shown to inhibit thioredoxin reductase, an enzyme critical for maintaining redox balance in cells, which can lead to increased oxidative stress and subsequent cell death in pathogens or cancer cells .

3.1 Antimicrobial Activity

Recent studies have demonstrated that gold(I) phosphine complexes exhibit significant activity against Trichomonas vaginalis, the causative agent of trichomoniasis. For instance, modifications in the phosphine ligands have led to compounds with improved selectivity and potency against this protozoan while minimizing toxicity to human cells .

Table 1: Antimicrobial Efficacy of Gold(I) Phosphine Complexes

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Auranofin | T. vaginalis | 0.5 | 1.9 |

| Compound 4 | T. vaginalis | 0.2 | 8.6 |

| Compound 10 | T. foetus | 0.3 | Not specified |

3.2 Anticancer Activity

Gold(I) complexes have also been investigated for their anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Research indicates that these compounds can induce apoptosis through reactive oxygen species (ROS) production and inhibition of key signaling pathways like Notch-AKT .

Table 2: Cytotoxicity of Gold(I) Complexes Against Breast Cancer Cells

| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

|---|---|---|---|

| ZQL-4c | MCF-7 | 2.96 | 1.06 |

| ZQL-4c | MDA-MB-231 | 0.80 | 0.67 |

| ZQL-4c | SK-BR-3 | 1.21 | 0.79 |

4. Case Studies

In a murine model of trichomonad infection, compounds derived from this compound demonstrated significant efficacy in reducing parasite load following treatment . In another study focusing on breast cancer, ZQL-4c was shown to effectively induce apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted therapy .

Q & A

Q. What experimental parameters are critical for synthesizing Chloro-tris(4-fluorophenyl)phosphanium;gold complexes with high purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry, temperature (e.g., −20°C for crystallization in ), and ligand-to-metal ratios. For example, ligand exchange reactions often use methanol as a solvent under inert atmospheres to prevent oxidation . Purification via recrystallization or column chromatography is essential to remove unreacted ligands or byproducts. Elemental analysis (e.g., C: 54.36% calculated vs. 54.24% found in ) and NMR spectroscopy (e.g., ¹H and ³¹P shifts in ) validate purity.

Q. Which spectroscopic and crystallographic techniques are indispensable for characterizing this compound complexes?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., δ 1.20 for CH₃ groups in ), while ³¹P NMR confirms phosphine ligand coordination (e.g., singlet at δ 38.62 in ).

- X-ray Crystallography : Determines bond lengths (e.g., Au–S: 2.3005 Å, Au–P: 2.2578 Å in ) and angles (e.g., P–Au–S: 177.72° in ). Refinement parameters (e.g., R-factors < 0.05 in ) ensure structural accuracy.

- Elemental Analysis : Cross-checks empirical formulas (e.g., C₃₀H₂₃AuClOP in ) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental structural data (e.g., bond lengths, angles) be resolved?

- Methodological Answer : Combine Density Functional Theory (DFT) calculations with experimental crystallographic data to identify steric or electronic discrepancies. For example, computational models ( ) can predict non-covalent interactions (e.g., C–H⋯π contacts), which are validated against Hirshfeld surface analyses ( , Section 4). Refinement of X-ray data using software like SHELXL ( ) minimizes errors in geometric parameters .

Q. What strategies effectively analyze non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound crystals?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., C–H⋯O: 34.9% contribution in ) and contact distances (e.g., H⋯O: 2.42 Å in ).

- CrystalExplorer Software : Visualizes intermolecular interactions (e.g., π-stacking via Cg1–Cg2 distances of 3.397–3.552 Å in ) .

- Symmetry Operations : Identify repeating motifs (e.g., −x+1, −y+1, −z+1 in ) to map supramolecular networks .

Q. How does ligand steric bulk influence catalytic activity in cross-coupling reactions?

- Methodological Answer : Sterically demanding ligands (e.g., bis(o-biphenyl)phosphine in ) reduce undesired side reactions by shielding the gold center. Geometric parameters (e.g., Au–P bond elongation from 2.2416 Å to 2.3071 Å in ) correlate with catalytic turnover. Kinetic studies under varied ligand concentrations ( ) reveal steric effects on reaction rates and selectivity .

Q. What methods address elemental analysis mismatches in synthesized complexes?

- Methodological Answer :

- Purification : Recrystallization in dichloromethane/hexane mixtures () removes impurities.

- Cross-Validation : Pair elemental analysis with ¹³C NMR (e.g., δ 158.41 for aryl carbons in ) and X-ray data (e.g., anisotropic displacement parameters in ).

- Ligand Stoichiometry : Ensure complete ligand substitution via ³¹P NMR monitoring () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.